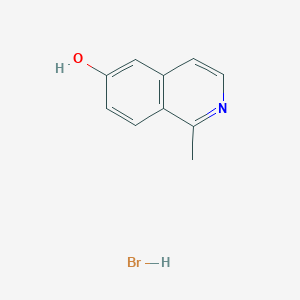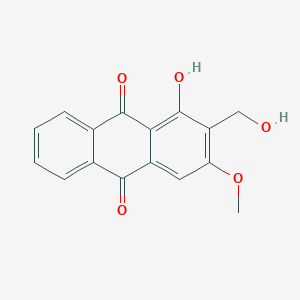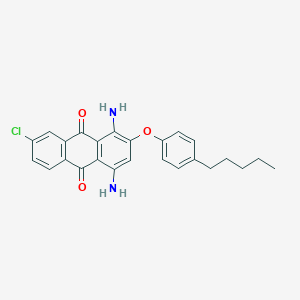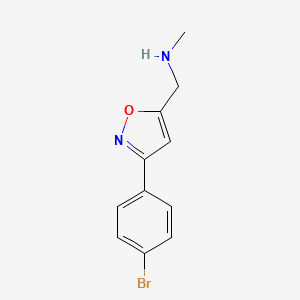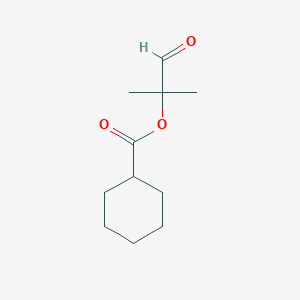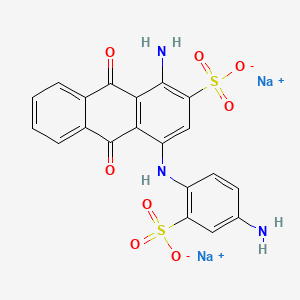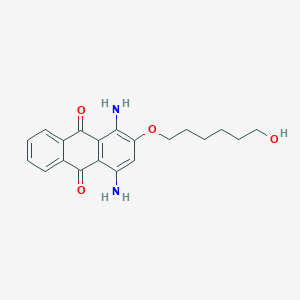
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes. This particular compound has unique properties due to the presence of amino and hydroxyhexyl groups, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Amination: The anthracene-9,10-dione undergoes amination to introduce amino groups at the 1 and 4 positions.
Etherification: The hydroxyhexyl group is introduced through an etherification reaction, where a hydroxyhexyl halide reacts with the anthraquinone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The reactions are typically conducted in the presence of catalysts and solvents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino and hydroxyhexyl groups can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyhexyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione: A simpler anthraquinone derivative without amino or hydroxyhexyl groups.
2,6-Diaminoanthraquinone: Another anthraquinone derivative with amino groups at different positions.
Uniqueness
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione is unique due to the specific positioning of its amino and hydroxyhexyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
95618-39-6 |
|---|---|
Molekularformel |
C20H22N2O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1,4-diamino-2-(6-hydroxyhexoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c21-14-11-15(26-10-6-2-1-5-9-23)18(22)17-16(14)19(24)12-7-3-4-8-13(12)20(17)25/h3-4,7-8,11,23H,1-2,5-6,9-10,21-22H2 |
InChI-Schlüssel |
ACQGJGXKGUYTHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCCCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


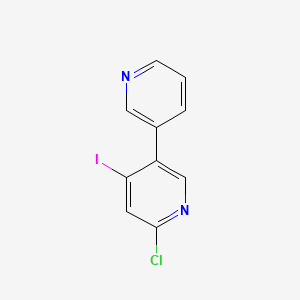
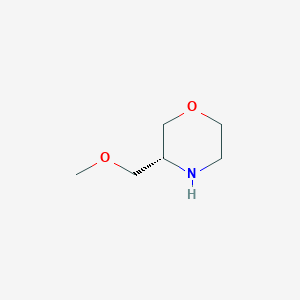
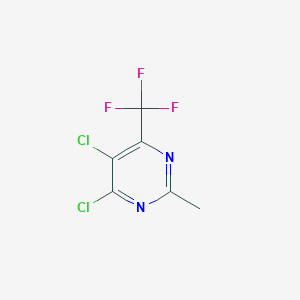



![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
